

2,4,6-Tribromobenzoic acid literature review

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4,6-Tribromobenzoic acid

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An In-depth Technical Guide to **2,4,6-Tribromobenzoic Acid**

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of **2,4,6-tribromobenzoic acid**. We will delve into its synthesis, physicochemical properties, reactivity, and handling, grounding our discussion in established chemical principles and field-proven methodologies.

Introduction and Strategic Significance

2,4,6-Tribromobenzoic acid is a highly substituted aromatic carboxylic acid. Its structure, featuring three bromine atoms symmetrically flanking a carboxyl group, imparts significant steric hindrance and unique electronic properties. While not typically a final drug product, it serves as a crucial intermediate and building block in organic synthesis. Understanding its preparation and reactivity is key to leveraging its potential in constructing more complex molecular architectures. The synthetic challenge lies in overcoming the directing effects of the carboxyl group to achieve the 2,4,6-substitution pattern, a feat accomplished through a classic and elegant synthetic strategy.

Physicochemical and Spectroscopic Profile

The fundamental properties of **2,4,6-tribromobenzoic acid** are critical for its use in experimental work. These properties dictate solvent choice, reaction conditions, and purification strategies.

Table 1: Physicochemical Properties of **2,4,6-Tribromobenzoic Acid**

Property	Value	Source(s)
Molecular Formula	C ₇ H ₃ Br ₃ O ₂	PubChem[1]
Molecular Weight	358.81 g/mol	PubChem[1]
Appearance	White to off-white or cream-colored crystalline powder	ChemicalBook, TCI[2][3][4]
Melting Point	192.5–197 °C	Organic Syntheses, TCI[2][4]
Density	2.383 g/cm ³	ChemicalBook[5]
pKa	1.41 (at 25 °C)	Molbase[3]
Solubility	3.5 g/L in water (at 15 °C)	Molbase[3]
CAS Number	633-12-5	PubChem[1]

Spectroscopic Data

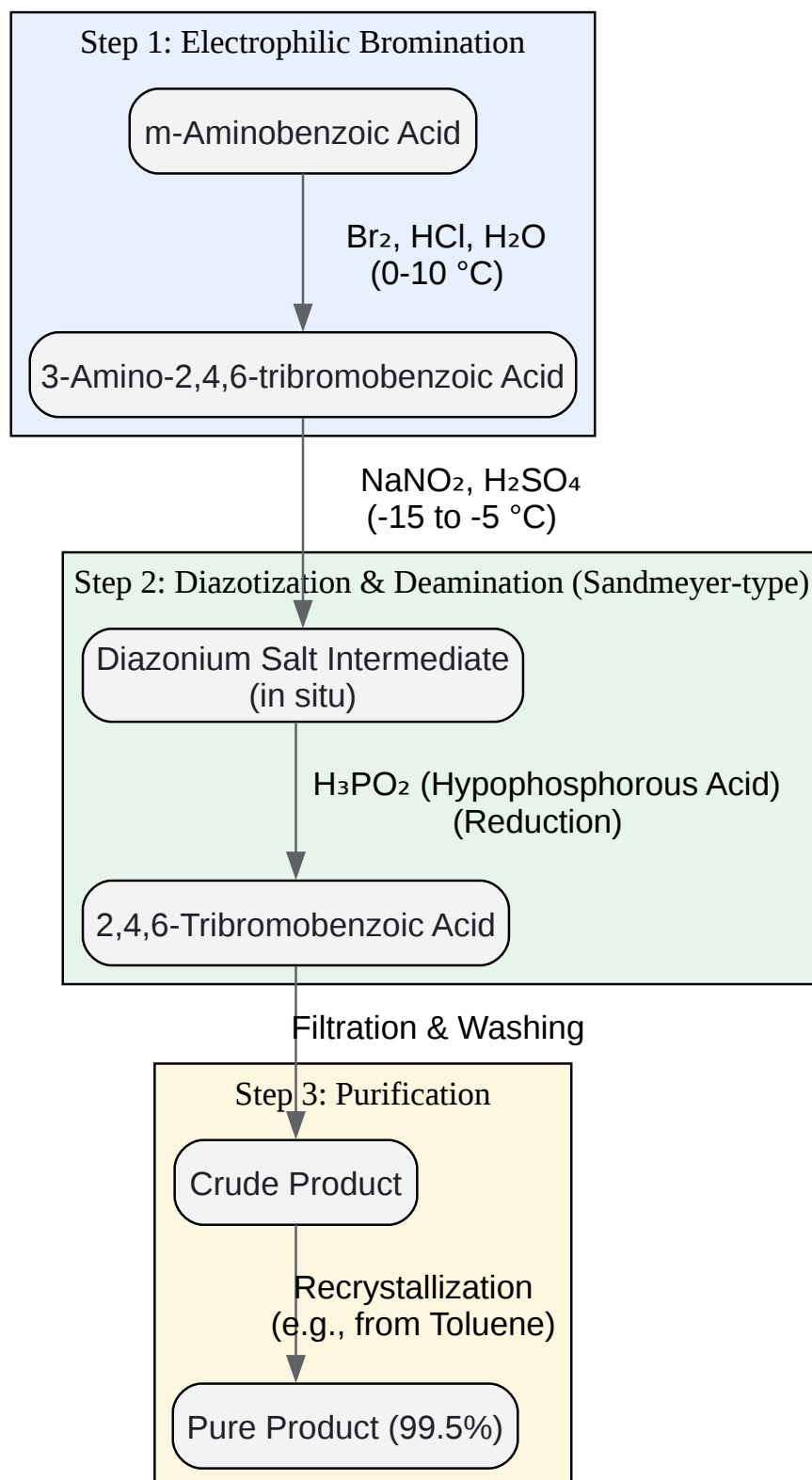
Spectroscopic analysis is essential for confirming the identity and purity of the compound.

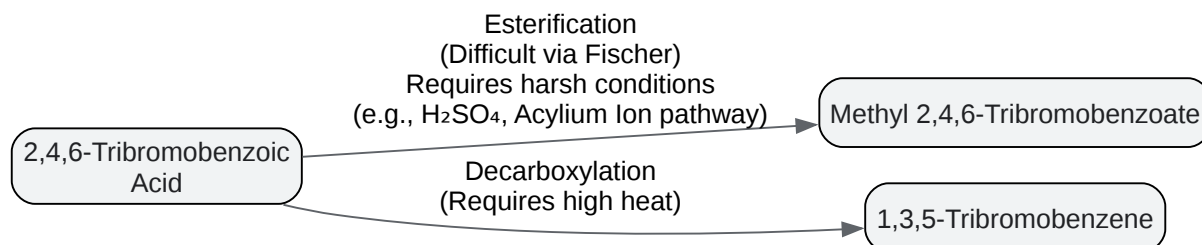
- ¹H NMR:** The proton NMR spectrum is simple, showing a singlet for the two equivalent aromatic protons (at C3 and C5).[6][7]
- ¹³C NMR:** The carbon NMR spectrum will display distinct signals for the carboxyl carbon, the bromine-substituted carbons (C2, C4, C6), the proton-bearing carbons (C3, C5), and the carbon attached to the carboxyl group (C1).[6]
- FTIR:** The infrared spectrum is characterized by a strong carbonyl (C=O) stretch from the carboxylic acid, typically around 1700 cm⁻¹, and a broad O-H stretch from the acid group.[6]
- Mass Spectrometry (MS):** The mass spectrum will show a characteristic isotopic pattern for a molecule containing three bromine atoms.[6]

Synthesis: A Case Study in Directing Group Strategy

Direct bromination of benzoic acid is not a viable route to **2,4,6-tribromobenzoic acid**. The carboxylic acid group is a deactivating, meta-director for electrophilic aromatic substitution. Therefore, a multi-step synthesis employing a powerful activating and ortho, para-directing group, which is later removed, is the standard and most reliable method.^[8] The procedure outlined by Organic Syntheses is a trusted, peer-reviewed protocol.^[2]

Synthetic Workflow Diagram





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